molecular formula C3H2F3N3S B7768137 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol

5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol

Cat. No.: B7768137
M. Wt: 169.13 g/mol
InChI Key: GNXURBGECTYCRJ-UHFFFAOYSA-N
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Description

The compound with the identifier “5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it typically involves the formation of key intermediates through controlled reactions. For instance, the preparation might include steps such as alkylation, acylation, or cyclization under specific temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in studies involving enzyme inhibition or protein binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol include those with comparable chemical structures or functional groups. Examples might include other organic molecules with similar reactivity or biological activity.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities. This makes it particularly valuable for specific applications where other compounds might not be as effective.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXURBGECTYCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=NN1)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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